N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide
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Overview
Description
N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide is a complex organic compound that belongs to the class of imidazopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a unique structure that combines an imidazopyridine moiety with a nitrobenzene sulfonamide group, making it a subject of interest in medicinal chemistry.
Mechanism of Action
Target of Action
N-(4-{Imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide, also known as ChemDiv1_005615, N-(4-Imidazo[1,2-a]pyridin-2-yl-phenyl)-3-nitro-benzenesulfonamide, or HMS602P05, has been found to exhibit inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase . These enzymes are the primary targets of this compound .
Mode of Action
The compound interacts with its targets, acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, by binding to their active sites . This interaction inhibits the activity of these enzymes, leading to changes in the biochemical processes they are involved in .
Biochemical Pathways
The inhibition of acetylcholinesterase, butyrylcholinesterase, and lipoxygenase by this compound affects several biochemical pathways. For instance, the inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft . On the other hand, the inhibition of lipoxygenase can affect the metabolism of arachidonic acid, leading to changes in the production of leukotrienes .
Pharmacokinetics
The compound’s inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase suggest that it can reach its targets in the body
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the inhibition of its target enzymes. By inhibiting acetylcholinesterase and butyrylcholinesterase, the compound can affect neurotransmission by increasing the concentration of acetylcholine in the synaptic cleft . The inhibition of lipoxygenase can affect the production of leukotrienes, which are involved in inflammatory responses .
Biochemical Analysis
Biochemical Properties
N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazo[1,2-a]pyridine derivatives have been shown to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes . These interactions suggest that this compound could potentially modulate cholinergic signaling and inflammatory pathways.
Cellular Effects
This compound exhibits significant effects on various cell types and cellular processes. Imidazo[1,2-a]pyridine derivatives have been reported to possess anticancer properties, particularly against breast cancer cells . These compounds can influence cell signaling pathways, gene expression, and cellular metabolism. For example, they have been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating key signaling pathways such as PI3K/Akt/mTOR .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. Imidazo[1,2-a]pyridine derivatives can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity . For instance, these compounds have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival . Additionally, they can induce cell cycle arrest and apoptosis by activating caspase-3 and inhibiting tubulin polymerization .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Imidazo[1,2-a]pyridine derivatives have shown stability under various conditions, and their effects on cells can be observed over extended periods . Long-term studies have demonstrated that these compounds can maintain their biological activity and continue to modulate cellular processes such as gene expression and cell signaling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that imidazo[1,2-a]pyridine derivatives exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, at lower doses, these compounds can effectively inhibit target enzymes and modulate signaling pathways, while higher doses may result in toxicity and adverse effects on organ function .
Metabolic Pathways
This compound is involved in various metabolic pathways. Imidazo[1,2-a]pyridine derivatives interact with enzymes and cofactors that play crucial roles in metabolic processes . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . For example, these compounds have been shown to inhibit key enzymes involved in metabolic pathways, thereby modulating the production and utilization of metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. Imidazo[1,2-a]pyridine derivatives can be transported across cell membranes and distributed to different cellular compartments . These compounds can interact with specific transporters and binding proteins, influencing their localization and accumulation within cells . For instance, they may be transported into the nucleus, where they can modulate gene expression and other nuclear processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Imidazo[1,2-a]pyridine derivatives can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, these compounds may localize to the mitochondria, where they can influence mitochondrial function and energy metabolism . Additionally, they can be found in the cytoplasm and nucleus, where they can modulate various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine core. This intermediate is then subjected to further reactions to introduce the phenyl and nitrobenzene sulfonamide groups. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethyl sulfoxide (DMSO) or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles such as halogens for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the sulfonamide group results in a sulfonic acid .
Scientific Research Applications
N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)cinnamamide
- 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
- 3-(4-(7-substituted-3-(substituted amino)imidazo[1,2-a]pyridin-2-yl)phenyl)-1-(substituted phenyl)prop-2-en-1-one .
Uniqueness
What sets N-(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)-3-nitrobenzene-1-sulfonamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imidazopyridine and nitrobenzene sulfonamide moieties allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S/c24-23(25)16-4-3-5-17(12-16)28(26,27)21-15-9-7-14(8-10-15)18-13-22-11-2-1-6-19(22)20-18/h1-13,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLQDKKEHZRFSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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